Product packaging for 3-Bromo-7-hydroxy-2H-chromen-2-one(Cat. No.:CAS No. 146900-52-9)

3-Bromo-7-hydroxy-2H-chromen-2-one

Cat. No.: B11871956
CAS No.: 146900-52-9
M. Wt: 241.04 g/mol
InChI Key: KTJJENNDBOOPSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Bromo-7-hydroxy-2H-chromen-2-one (CAS 146900-52-9) is a brominated derivative of 7-hydroxycoumarin. With a molecular formula of C9H5BrO3 and a molecular weight of 241.04 g/mol, this compound is a valuable building block in organic and medicinal chemistry research . Coumarin cores are recognized as privileged structures in pharmacology and medicinal chemistry, and their derivatives are frequently explored for a wide range of biological activities . As a versatile synthetic intermediate, this bromo-substituted coumarin is a key precursor for the development of more complex heterocyclic systems, such as thiophenes, imidazoles, pyrazoles, and thiazoles, which are significant in drug discovery efforts . Researchers utilize this compound to synthesize novel derivatives for screening against various disease targets; similar coumarin derivatives have demonstrated activities including antifungal, antimicrobial, anti-proliferative, and anti-inflammatory effects . The bromine atom at the 3-position provides a reactive site for further functionalization via cross-coupling reactions or nucleophilic substitution, allowing for the construction of diverse chemical libraries . This product is intended for research purposes as a chemical reference standard and synthetic intermediate. It is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet and handle this compound with appropriate precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5BrO3 B11871956 3-Bromo-7-hydroxy-2H-chromen-2-one CAS No. 146900-52-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

146900-52-9

Molecular Formula

C9H5BrO3

Molecular Weight

241.04 g/mol

IUPAC Name

3-bromo-7-hydroxychromen-2-one

InChI

InChI=1S/C9H5BrO3/c10-7-3-5-1-2-6(11)4-8(5)13-9(7)12/h1-4,11H

InChI Key

KTJJENNDBOOPSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)OC(=O)C(=C2)Br

Origin of Product

United States

Synthetic Strategies and Methodologies for 3 Bromo 7 Hydroxy 2h Chromen 2 One

Direct Bromination Approaches

Direct bromination of the pre-formed coumarin (B35378) ring system is a common strategy to introduce a bromine atom at the C3-position. This approach relies on the inherent reactivity of the coumarin nucleus, particularly the electron-rich double bond between C3 and C4.

Bromination of 7-Hydroxy-2H-chromen-2-one

The direct bromination of 7-Hydroxy-2H-chromen-2-one, also known as umbelliferone, presents a regioselectivity challenge. The presence of the activating hydroxyl group at the 7-position, in addition to the inherent nucleophilicity of the C3 position, can lead to bromination at multiple sites on the aromatic ring, namely the C6 and C8 positions. cdnsciencepub.com

One reported method involves the reaction of 7-hydroxy-4-methyl-2H-chromen-2-one with bromine in glacial acetic acid. The mixture is stirred at a controlled temperature to facilitate the electrophilic substitution. researchgate.net However, this method can result in a mixture of products, including the desired 3-bromo derivative alongside other brominated isomers.

Controlled Regioselective Bromination Techniques using Bromine or N-Bromosuccinimide (NBS)

To achieve selective bromination at the C3 position, various controlled methods have been developed. The use of N-Bromosuccinimide (NBS) is a widely adopted technique for regioselective bromination. nih.gov NBS is a convenient and milder source of electrophilic bromine compared to liquid bromine.

The reaction of 7-hydroxycoumarins with NBS can be influenced by the solvent and reaction conditions. cdnsciencepub.comresearchgate.net For instance, the bromination of 7-hydroxycoumarin with NBS in acetonitrile (B52724) was found to be unselective, yielding 3,6,8-tribromo-7-hydroxycoumarin. cdnsciencepub.com In contrast, employing specific catalysts or reaction media can enhance the regioselectivity. For example, the use of an ionic liquid like 1-butyl-1-methylimidazolium bromide ([Bmim]Br) in conjunction with NBS has been shown to promote high-yielding regioselective monobromination of activated aromatic compounds. researchgate.net

Another approach to control regioselectivity involves the use of 2,4,4,6-tetrabromo-2,5-cyclohexadienone (B1293818) (TBCHD) as a brominating agent. While this reagent can selectively brominate some activated coumarins at different positions, the bromination of 7-hydroxycoumarin with TBCHD in acetonitrile preferentially yields 8-bromo-7-hydroxycoumarin. cdnsciencepub.com This highlights the intricate interplay between the substrate's electronic properties and the chosen brominating agent in directing the position of bromination.

Alternative Synthetic Pathways for 3-Brominated Coumarins

Alternative strategies for synthesizing 3-brominated coumarins involve constructing the coumarin ring from precursors that already contain the bromine atom at the desired position.

Pechmann Condensation with Brominated Precursors

The Pechmann condensation is a classic method for coumarin synthesis, involving the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.orgorganic-chemistry.org To synthesize a 3-brominated coumarin via this route, a brominated β-ketoester would be required. The general mechanism involves an initial transesterification followed by an intramolecular electrophilic attack and subsequent dehydration to form the coumarin ring. wikipedia.org While a versatile method for a wide range of coumarins, the availability and synthesis of the necessary brominated β-ketoester precursor are crucial for this approach. derpharmachemica.comresearchgate.net

Knoevenagel Condensation in the Context of Bromocoumarin Synthesis

The Knoevenagel condensation provides another avenue for coumarin synthesis. ic.ac.ukyoutube.com This reaction typically involves the condensation of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. youtube.comresearchgate.net To obtain a 3-bromocoumarin, a malonic acid derivative bearing a bromine atom could potentially be used. The reaction proceeds through the formation of an intermediate that undergoes intramolecular cyclization and dehydration. researchgate.net Microwave-assisted Knoevenagel condensation has been shown to be an efficient, solvent-free method for synthesizing various coumarins, often leading to improved yields and shorter reaction times. ic.ac.ukslideshare.net

Optimization of Reaction Conditions and Yield for Academic Synthesis

For academic and research purposes, optimizing reaction conditions to maximize the yield and purity of 3-Bromo-7-hydroxy-2H-chromen-2-one is paramount. Several factors can be fine-tuned to achieve this goal.

Key parameters that are often optimized include:

Choice of Brominating Agent: As discussed, the selection between bromine, NBS, or other brominating agents can significantly impact selectivity and yield. cdnsciencepub.comnih.gov

Solvent: The polarity and nature of the solvent can influence the reactivity of the reagents and the stability of intermediates. researchgate.netscielo.br Solvents like acetonitrile, dichloromethane, and various ionic liquids have been explored. cdnsciencepub.comresearchgate.netscielo.br

Catalyst: The use of acid or base catalysts can accelerate the reaction and influence its regioselectivity. organic-chemistry.orgnih.gov

Temperature and Reaction Time: Careful control of temperature and reaction duration is crucial to prevent the formation of byproducts and ensure complete conversion. researchgate.netnih.gov

Microwave Irradiation: The use of microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields for various coumarin syntheses. ic.ac.uknih.gov

A study on the microwave-assisted synthesis of 6-bromochromone-2-carboxylic acid demonstrated that varying parameters such as the base, solvent, temperature, and reaction time could improve the yield to 87%. nih.gov Similar optimization strategies can be applied to the synthesis of this compound to enhance its production efficiency in a laboratory setting.

Below is a table summarizing various synthetic approaches for brominated coumarins, which can serve as a guide for optimizing the synthesis of the target compound.

Synthetic MethodReagentsKey Features
Direct Bromination 7-Hydroxy-2H-chromen-2-one, Bromine/NBSStraightforward but can lack regioselectivity. cdnsciencepub.comresearchgate.net
Pechmann Condensation Resorcinol (B1680541), Brominated β-ketoesterBuilds the coumarin ring with pre-installed bromine. wikipedia.orgorganic-chemistry.org
Knoevenagel Condensation Salicylaldehyde, Brominated active methylene compoundVersatile method, can be enhanced by microwave irradiation. ic.ac.ukyoutube.com

Chemical Reactivity and Derivatization Studies of 3 Bromo 7 Hydroxy 2h Chromen 2 One

Reactivity of the 3-Bromo Substituent

The bromine atom at the 3-position of the coumarin (B35378) ring is a versatile handle for introducing structural diversity. Its reactivity is characterized by susceptibility to nucleophilic attack and its ability to participate in metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions

The electrophilic nature of the carbon at the 3-position, enhanced by the adjacent electron-withdrawing carbonyl group and the bromine atom, facilitates nucleophilic substitution reactions. This allows for the displacement of the bromide ion by a variety of nucleophiles.

Reaction with Amines, Thiols, and Alkoxides: The bromine atom can be readily substituted by nitrogen, sulfur, and oxygen nucleophiles. For instance, reactions with amines or thiols in the presence of a base can lead to the formation of 3-amino and 3-thioether coumarin derivatives, respectively. The α-bromocarbonyl moiety in related coumarin structures has demonstrated high reactivity towards nucleophilic displacement. mdpi.com Selective nucleophilic substitution can be achieved under specific conditions, such as stirring with a nucleophile like benzimidazole (B57391) in acetonitrile (B52724) at ambient temperature. nih.gov

Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming new carbon-carbon bonds at the 3-position. These reactions typically involve the coupling of the bromo-coumarin with an organoboron reagent in the presence of a palladium catalyst and a base.

Suzuki-Miyaura Reaction: This reaction enables the introduction of a wide range of aryl and heteroaryl groups at the 3-position of the coumarin core. The selection of the palladium catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. researchgate.netuzh.ch For example, an efficient palladium-catalyzed cross-coupling method for 5-bromo-1,2,3-triazine (B172147) has been developed, highlighting the utility of such reactions for structurally similar heterocyclic systems. researchgate.netuzh.ch

Introduction of Various Functional Groups at the Bromine Site

Beyond simple substitution and C-C bond formation, the 3-bromo substituent serves as a gateway for introducing a plethora of other functional groups. This expands the chemical space accessible from the 3-bromo-7-hydroxy-2H-chromen-2-one starting material.

Functional Group Interconversion: The bromine atom can be transformed into other functionalities through various synthetic methodologies. For instance, reductive cross-coupling reactions can be employed to introduce alkyl groups. nih.gov This method has been successfully applied to 3-bromo-2,1-borazaronaphthalenes, demonstrating the potential for direct alkylation of similar heterocyclic cores. nih.gov

Reactivity of the 7-Hydroxy Group

The phenolic hydroxyl group at the 7-position is another key site for derivatization, primarily through reactions involving the oxygen atom. O-alkylation and O-acylation are common strategies to modify this position, leading to the formation of ether and ester derivatives, respectively.

O-Alkylation and O-Acylation Reactions

The acidic proton of the 7-hydroxy group can be readily removed by a base to form a phenoxide ion, which then acts as a nucleophile in reactions with electrophiles like alkyl halides or acyl chlorides.

O-Alkylation: This reaction involves the formation of an ether linkage. Common conditions for O-alkylation include the use of an alkyl halide in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) or acetone. researchgate.net For example, the reaction of 7-hydroxycoumarins with 1,2-dibromoethane (B42909) in acetonitrile with potassium carbonate and potassium iodide has been used to synthesize bromoalkoxy derivatives. mdpi.com

O-Acylation: This reaction leads to the formation of an ester. It is typically carried out by reacting the hydroxycoumarin with an acyl halide or anhydride (B1165640) in the presence of a base. sciepub.com Microwave-assisted O-acylation of 4-hydroxycoumarin (B602359) has been reported as an efficient, solvent-free method. sciepub.com

Formation of Ether and Ester Derivatives

The synthesis of ether and ester derivatives at the 7-position can significantly alter the physicochemical properties of the parent molecule, such as solubility, lipophilicity, and biological activity.

Ether Derivatives: A variety of ether derivatives can be synthesized by choosing different alkylating agents. The reaction of 7-hydroxycoumarin derivatives with reagents like 1,2-dibromoethane or 1,5-dibromopentane (B145557) yields the corresponding bromoalkoxy derivatives. mdpi.com

Ester Derivatives: Similarly, a range of ester derivatives can be prepared using different acylating agents. The esterification of hydroxycoumarins with various benzoyl chlorides can produce a series of O-acyl derivatives with potentially interesting properties. sciepub.com

Influence on Hydrogen Bonding and Intermolecular Interactions

The electronic properties conferred by the bromo and hydroxy substituents on the 2H-chromen-2-one scaffold play a critical role in dictating the molecule's non-covalent interactions. These interactions are fundamental to its crystal packing, solubility, and its binding affinity to biological targets.

Beyond classical hydrogen bonding, the coumarin ring system itself participates in other significant intermolecular interactions. The aromatic nature of the fused rings allows for π-π stacking interactions, which are crucial for the assembly of molecules in both crystals and biological complexes. commonorganicchemistry.com Furthermore, the bromine atom at the C3 position can participate in halogen bonding, where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic atom. While the 7-hydroxyl group dominates the landscape of strong interactions, hydrophobic interactions also contribute, particularly in the context of binding to macromolecular targets like enzymes, where hydrophobic surfaces at the rim of active sites are common. commonorganicchemistry.com

The interplay of these forces—strong, directional hydrogen bonds, weaker halogen bonds, and diffuse van der Waals and π-stacking interactions—defines the supramolecular chemistry of this compound and its derivatives.

Transformations of the Chromen-2-one Core

The inherent reactivity of the coumarin nucleus, particularly the α,β-unsaturated lactone system, allows for a variety of chemical transformations that modify the core structure. These reactions are key to creating derivatives with altered physical, chemical, and biological properties.

The reduction of the C3-C4 double bond of the α,β-unsaturated lactone in coumarins yields 3,4-dihydrocoumarins (also known as chroman-2-ones). This transformation saturates the pyrone ring, significantly altering the planarity and electronic properties of the molecule. While the lactone carbonyl can be reduced, selective reduction of the alkene moiety is a common and useful transformation.

Several methods are available for this reduction, although many standard reagents like sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) are often ineffective at reducing the C=C bond of the coumarin ring system on their own. mdpi.comnih.gov More potent reducing systems are typically required.

Catalytic Hydrogenation: Traditional catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is an effective method for reducing the double bond of coumarins to afford dihydrocoumarins. nih.gov

Nickel Boride (Ni₂B): An effective method for reducing electron-rich coumarins involves the use of nickel boride, generated in situ from the reaction of nickel(II) chloride (NiCl₂) and sodium borohydride. This system has been shown to selectively reduce the C=C bond of various 3,7-substituted coumarins to yield the corresponding dihydrocoumarins.

Biocatalytic Reduction: Enzymatic methods offer a green chemistry approach. Ene-reductases, found in various microorganisms like fungi and yeasts, can catalyze the stereoselective reduction of the α,β-unsaturated double bond in coumarins. nih.gov Specifically, an alcohol dehydrogenase-type enzyme from Pseudomonas mandelii has been identified that catalyzes the NADPH-dependent reduction of 7-hydroxycoumarin to 7-hydroxy-3,4-dihydrocoumarin. mdpi.com This biocatalytic approach highlights a sustainable route to these valuable compounds.

The synthesis of 7-hydroxy-3,4-dihydrocoumarin has also been achieved through the thermal cyclization of 3-(2,4-dihydroxyphenyl)propionic acid, confirming the structure of the reduction product. mdpi.com

Table 1: Selected Methods for the Reduction of Coumarins to Dihydrocoumarins

MethodReagents/CatalystSubstrate ScopeReference
Catalytic HydrogenationH₂, Metal Catalyst (e.g., Pd/C)General method for coumarins. nih.gov
Nickel Boride ReductionNiCl₂, NaBH₄Effective for electron-rich and substituted coumarins.
Biocatalytic ReductionMicroorganisms (e.g., Pseudomonas mandelii), Ene-reductases, NADPHSpecific for certain coumarin structures, including 7-hydroxycoumarin. mdpi.com

The 3-bromo substituent in this compound serves as a versatile handle for constructing new heterocyclic rings fused or attached to the coumarin scaffold. By utilizing this reactive site, often in conjunction with the pyrone ring's inherent reactivity, a diverse array of complex molecules can be synthesized. While direct examples using this compound are specific, extensive research on the closely related 3-(bromoacetyl)coumarins provides a clear blueprint for these transformations. ijpcbs.com

In these reactions, the bromoacetyl group provides two electrophilic centers: the carbonyl carbon and the carbon bearing the bromine. Nucleophiles can attack these sites to initiate cyclization and form new rings. For instance, the reaction of 3-(bromoacetyl)coumarin (B1271225) with various binucleophiles is a powerful strategy for building fused heterocyclic systems.

Examples of such annulation reactions include:

Synthesis of Imidazo[1,2-a]pyridines: Reaction of 3-(bromoacetyl)coumarin with 2-aminopyridines can yield coumarin-substituted imidazo[1,2-a]pyridines. A catalyst-free synthesis has been achieved using grindstone chemistry. ijpcbs.com

Synthesis of Thiazoles: The Hantzsch thiazole (B1198619) synthesis can be adapted to produce coumarinyl-thiazoles. Reacting 3-(bromoacetyl)coumarin with thioamides or thioureas leads to the formation of a thiazole ring attached at the C3 position of the coumarin. ijpcbs.comscispace.com

Synthesis of Imidazo[1,2-b]pyrazoles: Condensation with 3-aminopyrazole (B16455) can afford the corresponding coumarin-functionalized imidazo[1,2-b]pyrazole derivatives. ijpcbs.com

While these examples start from 3-(bromoacetyl)coumarin, the underlying principle of using a leaving group at the 3-position (or an activated derivative) to engage with nucleophiles for ring formation is directly applicable. Ring-opening reactions of the coumarin lactone can also occur under certain conditions, for example, when treated with powerful nucleophiles like hydrazine (B178648) hydrate, leading to the formation of different heterocyclic systems like pyrazolones or pyridazinones, although this sometimes leads to unexpected rearrangements.

Multi-component Reactions Utilizing this compound and its Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. The 7-hydroxycoumarin scaffold is an excellent platform for designing MCRs due to the nucleophilicity of the 7-hydroxyl group and the reactivity of the coumarin ring. This compound is a particularly valuable precursor, as the bromine atom can either be retained in the final product for further modification or participate directly in the reaction sequence.

Several MCRs have been developed using 7-hydroxycoumarin derivatives as key components:

Synthesis of O-Substituted Coumarin Derivatives: A three-component reaction between 7-hydroxycoumarins, aromatic aldehydes, and dialkyl acetylenedicarboxylates in the presence of a base like triethylamine (B128534) (NEt₃) yields highly functionalized O-alkenylated coumarin derivatives. mdpi.com The reaction proceeds via a Michael addition of the deprotonated 7-hydroxyl group to the acetylenic ester, followed by the reaction of the resulting intermediate with the aldehyde. mdpi.com

Synthesis of Pyranocoumarins: Pseudo-MCRs involving Knoevenagel condensation followed by a Michael addition have been used to synthesize pyrano[4,3-b]chromen-1-ones.

Synthesis of Coumarin-Pyran-Pyrazoles: A one-pot, four-component reaction of 3-(bromoacetyl)coumarin derivatives, thiosemicarbazide, an aryl aldehyde, and ethyl acetoacetate (B1235776) in boiling acetic acid has been reported to produce complex coumarin-substituted thiazolyl-pyrazolone derivatives. ijpcbs.com

These examples demonstrate the power of MCRs to rapidly build molecular complexity from simple coumarin precursors. The this compound scaffold is poised for use in such reactions, where the hydroxyl group can act as the nucleophile and the bromo-substituent can be used in a subsequent cross-coupling reaction, adding another layer of diversity to the synthesized molecules.

Table 2: Examples of Multi-component Reactions with Coumarin Scaffolds

ReactantsCatalyst/ConditionsProduct TypeReference
7-Hydroxycoumarin, Aromatic Aldehyde, Dialkyl AcetylenedicarboxylateTriethylamine (NEt₃)Dialkyl (2E)-2-[aryl(hydroxy)methyl]-3-[(2-oxo-2H-chromen-7-yl)oxy]but-2-enedioate mdpi.com
4-Hydroxycoumarin, Aniline derivative, Pyrazole (B372694) aldehydeMeOH, reflux3-((1,3-diphenyl-1H-pyrazol-4-yl)(arylamino)methyl)-4-hydroxy-2H-chromen-2-ones
3-(Bromoacetyl)coumarin, Thiosemicarbazide, Aryl aldehyde, Ethyl acetoacetateAcetic Acid, boilingCoumarin-substituted thiazolyl-pyrazolones ijpcbs.com

Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are routinely employed to confirm the structure of chromenone derivatives.

The ¹H NMR spectrum provides information about the chemical environment of protons in a molecule. For substituted chromenones, the chemical shifts (δ) of the protons on the aromatic ring are influenced by the nature and position of the substituents. mdpi.com

In 7-substituted 2,2-dimethylchroman-4-ones, the coupling constants (J) provide valuable structural information. For instance, the coupling between H-5 and H-6 (J₅,₆) is typically in the range of 8.0 to 8.8 Hz, while the coupling between H-6 and H-8 (J₆,₈) is smaller, ranging from 1.0 to 2.4 Hz. mdpi.com The proton of a hydroxyl group at the 7-position of a chromenone ring typically appears as a singlet in the ¹H NMR spectrum. For example, in 7-hydroxy-4-methyl-chromen-2-one, the -OH proton signal is observed at δ 10.52 ppm. rsc.org

The chemical shifts of protons on the chromenone ring are also affected by the presence of other substituents. For instance, in a related 7-methoxy-2H-chromen-2-one, the proton at C-4 appears as a singlet at approximately 8.96 ppm. sci-hub.st The protons on the benzene (B151609) ring of the chromenone skeleton typically appear in the aromatic region of the spectrum.

Table 1: Representative ¹H NMR Chemical Shifts for Substituted Chromenones

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Compound Context
H-4 ~8.96 s - 7-methoxy-3-(1H-tetrazol-5-yl)-2H-chromen-2-one sci-hub.st
H-5 ~7.94 dd 8.0, 1.6 3-(1-hydrazonoethyl)-4-hydroxy-2H-chromen-2-one ceon.rs
H-6 ~7.34 td 8.0, 0.8 3-(1-hydrazonoethyl)-4-hydroxy-2H-chromen-2-one ceon.rs
H-7 ~7.60 ddd 8.4, 8.0, 1.6 3-(1-hydrazonoethyl)-4-hydroxy-2H-chromen-2-one ceon.rs
H-8 ~7.25 dd 8.4, 0.8 3-(1-hydrazonoethyl)-4-hydroxy-2H-chromen-2-one ceon.rs
7-OH ~10.52 s - 7-hydroxy-4-methyl-chromen-2-one rsc.org

Note: Chemical shifts can vary depending on the solvent and other experimental conditions.

¹³C NMR spectroscopy is instrumental in defining the carbon framework of a molecule. The chemical shifts of the carbon atoms in the chromenone ring are sensitive to the electronic effects of the substituents.

The carbonyl carbon (C-2) of the lactone ring in coumarins typically resonates at a downfield chemical shift. For example, in 6-bromo-7-methoxy-3-(1H-tetrazol-5-yl)-2H-chromen-2-one, the C-2 carbon appears at δ 158.51 ppm. sci-hub.st The carbon bearing the hydroxyl group (C-7) in 7-hydroxycoumarin derivatives is also found at a characteristic downfield position. In 6-bromo-7-hydroxy-3-(1H-tetrazol-5-yl)-2H-chromen-2-one, the C-7 carbon resonates at δ 155.12 ppm. sci-hub.st The presence of a bromine atom at the 3-position would be expected to influence the chemical shift of C-3.

Table 2: Representative ¹³C NMR Chemical Shifts for Substituted Chromenones

Carbon Chemical Shift (δ, ppm) Compound Context
C-2 162.2 3-(1-hydrazonoethyl)-4-hydroxy-2H-chromen-2-one ceon.rs
C-3 94.1 3-(1-hydrazonoethyl)-4-hydroxy-2H-chromen-2-one ceon.rs
C-4 178.3 3-(1-hydrazonoethyl)-4-hydroxy-2H-chromen-2-one ceon.rs
C-4a 120.7 3-(1-hydrazonoethyl)-4-hydroxy-2H-chromen-2-one ceon.rs
C-5 125.8 3-(1-hydrazonoethyl)-4-hydroxy-2H-chromen-2-one ceon.rs
C-6 123.9 3-(1-hydrazonoethyl)-4-hydroxy-2H-chromen-2-one ceon.rs
C-7 133.8 3-(1-hydrazonoethyl)-4-hydroxy-2H-chromen-2-one ceon.rs
C-8 116.6 3-(1-hydrazonoethyl)-4-hydroxy-2H-chromen-2-one ceon.rs
C-8a 153.4 3-(1-hydrazonoethyl)-4-hydroxy-2H-chromen-2-one ceon.rs

Note: Chemical shifts can vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. nih.gov For 3-Bromo-7-hydroxy-2H-chromen-2-one, the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH) group, the lactone carbonyl (C=O) group, and the carbon-carbon double bonds of the aromatic ring.

The stretching vibration of the hydroxyl group typically appears as a broad band in the region of 3500-3200 cm⁻¹. nih.govresearchgate.net The lactone carbonyl group exhibits a strong absorption band in the range of 1750-1700 cm⁻¹. The C=C stretching vibrations of the aromatic ring are usually observed in the 1600-1450 cm⁻¹ region. nih.govresearchgate.net The presence of a carbon-bromine bond would give rise to a stretching vibration in the lower frequency region of the spectrum.

Table 3: Expected IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹) Description
O-H (hydroxyl) 3500-3200 Broad stretching vibration nih.govresearchgate.net
C=O (lactone) 1750-1700 Strong stretching vibration
C=C (aromatic) 1600-1450 Stretching vibrations nih.govresearchgate.net
C-Br Below 700 Stretching vibration

Mass Spectrometry (MS) in Molecular Formula Verification

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) with an intensity ratio of approximately 1:1.

The fragmentation pattern in the mass spectrum provides further structural information. Common fragmentation pathways for coumarins involve the loss of carbon monoxide (CO) from the lactone ring. benthamopen.com For this compound, fragmentation could also involve the loss of the bromine atom or the hydroxyl group.

Advanced X-ray Crystallography for Solid-State Structure Determination

In related coumarin (B35378) structures, the benzene ring is fused to a pyrone ring, and the planarity of this system is a key feature. mdpi.com The crystal packing is often stabilized by intermolecular interactions such as hydrogen bonding and π-π stacking. mdpi.com For this compound, the hydroxyl group could participate in hydrogen bonding, influencing the crystal lattice.

Theoretical and Computational Investigations of 3 Bromo 7 Hydroxy 2h Chromen 2 One

Quantum Chemical Calculations

Quantum chemical calculations provide a fundamental understanding of the intrinsic properties of 3-Bromo-7-hydroxy-2H-chromen-2-one.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule is key to its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's reactivity. The energy gap between HOMO and LUMO is a crucial parameter for determining molecular stability. For a related coumarin (B35378) derivative, 3,3'-(naphthalen-2-ylmethylene) bis (4-hydroxy-2H-chromen-2-one), the energy gap was calculated to be 2.96 eV, indicating good stability and significant chemical hardness. researchgate.net This suggests that this compound likely also possesses a stable electronic configuration.

The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, identifies the electrophilic and nucleophilic sites within the molecule. In coumarin derivatives, the oxygen atoms of the carbonyl and hydroxyl groups are typically electron-rich (nucleophilic), while the hydrogen atoms and the region around the bromine atom are electron-poor (electrophilic).

Conformer Analysis and Energy Minimization

Conformational analysis is essential for understanding the three-dimensional structure of a molecule and its flexibility. For coumarin derivatives, the planarity of the chromenone core is a significant feature. However, substituents can introduce steric hindrance and lead to different stable conformations (conformers). Theoretical calculations, such as those performed on 7-(6-bromohexyloxy)-4-methyl-2H-chromen-2-one, show that while the chromenone core remains nearly planar, the substituent chains can adopt various torsional angles. Energy minimization calculations help identify the most stable conformer, which is crucial for predicting the molecule's behavior in biological systems and for designing new derivatives.

Spectroscopic Property Prediction (e.g., Fluorescence)

Computational methods can predict various spectroscopic properties, including fluorescence, which is a hallmark of many coumarin compounds. Theoretical calculations can estimate the wavelengths of maximum absorption and emission, as well as the quantum yield of fluorescence. For instance, studies on other coumarin derivatives have shown that theoretical predictions of photophysical properties, such as Stokes shift and quantum yield, can identify promising candidates for applications like laser dyes and light-emitting diodes. researchgate.net These predictions are invaluable for designing new fluorescent probes and materials based on the this compound scaffold.

Density Functional Theory (DFT) Applications

DFT is a powerful computational method used to investigate the electronic properties and reactivity of molecules. nih.gov It offers a balance between accuracy and computational cost, making it a popular tool in pharmaceutical and materials science research. nih.gov

Reactivity Prediction and Reaction Mechanism Elucidation

DFT calculations can predict the reactivity of this compound by identifying the most likely sites for chemical reactions. The bromine atom at the 3-position makes this position susceptible to nucleophilic attack. For example, the related compound 3-(2-bromoacetyl)-2H-chromen-2-one readily undergoes nucleophilic displacement reactions. mdpi.com

DFT can also be used to elucidate reaction mechanisms by calculating the energy profiles of different reaction pathways. This allows researchers to identify the most favorable reaction conditions and to predict the products of a reaction. For instance, the mechanism for the three-component reactions of 7-hydroxycoumarin derivatives has been proposed based on theoretical considerations, involving the initial deprotonation of the hydroxyl group. scielo.brresearchgate.net

Molecular Docking Simulations for Biological Target Interactions

Information not available in the searched scientific literature.

Specific binding affinity data for this compound with any biological target could not be located in the available research.

Detailed profiles of the ligand-protein interactions for this compound are not available, as no specific molecular docking studies for this compound were found.

Exploration of Biological Activities and Underlying Mechanisms in Vitro/in Silico

Antimicrobial Research Applications

The coumarin (B35378) nucleus is a foundational structure for the development of new antimicrobial agents. The introduction of various substituents, such as halogens and hydroxyl groups, can significantly modulate the antimicrobial efficacy of the resulting derivatives.

Antibacterial Efficacy Against Gram-Positive Bacterial Strains

Research into halogenated coumarins has demonstrated notable efficacy against Gram-positive bacteria. Specifically, studies on 3-nitro-2H-chromene derivatives, which share the core chromene structure, have shown that halogenation is crucial for their anti-staphylococcal potential. For instance, mono-halogenated nitrochromenes exhibited moderate activity, while tri-halogenated derivatives showed potent activity against multidrug-resistant strains of Staphylococcus aureus and Staphylococcus epidermidis. ambeed.comresearchgate.net One of the most effective compounds in a study was 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene, which demonstrated significant antibacterial action against these Gram-positive pathogens. ambeed.comresearchgate.net Derivatives of 7-Hydroxy-3-nitro-chromen-2-one have also been evaluated for their antibacterial activity against Staphylococcus aureus, showing both bacteriostatic and bactericidal effects. nih.gov

Antibacterial Efficacy Against Gram-Negative Bacterial Strains

In contrast to their effectiveness against Gram-positive bacteria, many coumarin derivatives, including halogenated 3-nitro-2H-chromenes, have been found to be largely ineffective against Gram-negative bacterial strains. ambeed.com However, some studies on different sets of coumarin derivatives, such as those synthesized from 7-Hydroxy-3-nitro-chromen-2-one, have reported activity against the Gram-negative bacterium Klebsiella. nih.gov The differential activity is often attributed to the structural differences in the cell walls of Gram-positive and Gram-negative bacteria.

Compound ClassBacterial StrainActivityReference
Halogenated 3-Nitro-2H-ChromenesStaphylococcus aureus (Gram-positive)Moderate to Potent ambeed.comresearchgate.net
Halogenated 3-Nitro-2H-ChromenesStaphylococcus epidermidis (Gram-positive)Moderate to Potent ambeed.comresearchgate.net
Halogenated 3-Nitro-2H-ChromenesGram-Negative StrainsIneffective ambeed.com
7-Hydroxy-3-nitro-chromen-2-one DerivativesStaphylococcus aureus (Gram-positive)Bacteriostatic & Bactericidal nih.gov
7-Hydroxy-3-nitro-chromen-2-one DerivativesKlebsiella (Gram-negative)Bacteriostatic & Bactericidal nih.gov

Mechanistic Insights into Bacterial Growth Inhibition

The mechanisms by which coumarins exert their antibacterial effects are varied. For some coumarin derivatives, it has been suggested that their activity is linked to the ability to damage bacterial cell membranes. mdpi.com In the case of 3-nitrochromenes, their antiproliferative effect has been associated with the inhibition of thioredoxin reductase (TrxR), an enzyme that has emerged as a promising target for antibacterial drugs. ambeed.com

Anticancer Research Applications

The coumarin scaffold is a privileged structure in medicinal chemistry, with many derivatives being investigated for their anticancer properties.

Cytotoxic Effects on Various Cancer Cell Lines

Derivatives of coumarin have demonstrated significant cytotoxic effects across a range of human cancer cell lines. For example, extensive research on derivatives synthesized from 3-(2-bromoacetyl)-2H-chromen-2-one revealed potent activity against human gastric cancer (NUGC), colon cancer (DLD1), liver cancer (HA22T and HEPG2), and breast cancer (MCF) cell lines. mdpi.comnih.gov Similarly, a series of 3-(coumarin-3-yl)-acrolein derivatives, some of which contain a 7-hydroxy-2-oxo-2H-chromen-3-yl moiety, displayed remarkable inhibitory activity against cancer cells with low cytotoxicity towards normal human cells. sigmaaldrich.com Another related compound, bis(4-hydroxy-2H-chromen-2-one), was found to significantly decrease the proliferation of MCF-7 breast cancer cells. nih.gov

Compound/DerivativeCancer Cell LineIC₅₀ (nM)Reference
Phenylacetohydrazonoyl bromide derivative 2NUGC (Gastric)48 nih.gov
Phenylacetohydrazonoyl bromide derivative 2DLDI (Colon)60 nih.gov
Phenylacetohydrazonoyl bromide derivative 2HEPG2 (Liver)174 nih.gov
Phenylacetohydrazonoyl bromide derivative 2MCF (Breast)288 nih.gov
Thiazole (B1198619) derivative 5dNUGC (Gastric)38 nih.gov
Thiazole derivative 5dDLDI (Colon)163 nih.gov
Thiazole derivative 5dHA22T (Liver)120 nih.gov
5-bromopyridine derivative 7cDLDI (Colon)32 nih.gov
5-bromopyridine derivative 7cMCF (Breast)43 nih.gov
Pyrazole (B372694) derivative 6dNUGC (Gastric)29 mdpi.com

Induction of Apoptosis Pathways

A key mechanism through which many coumarin derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. The induction of apoptosis by both natural and synthetic coumarins has been reported in numerous human cancer cell lines. This process often occurs via mitochondrial pathways, which subsequently activate caspase-dependent mechanisms. nih.gov

Studies have shown that coumarins can trigger the activation of key executioner caspases, such as caspase-3, which is a central hallmark of apoptosis. nih.gov For instance, treatment of MCF-7 breast cancer cells with bis(4-hydroxy-2H-chromen-2-one) led to an increase in caspase-3 gene expression. nih.gov This was accompanied by an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. nih.gov Furthermore, mechanistic studies on a representative 3-(coumarin-3-yl)-acrolein derivative suggested that it induced mitochondria-dependent apoptosis through the PI3K/AKT-mediated Bcl-2 signaling pathway. sigmaaldrich.com

Cell Cycle Arrest Mechanisms in Cancer Cells

Direct experimental studies detailing the specific mechanisms of cell cycle arrest induced by 3-Bromo-7-hydroxy-2H-chromen-2-one in cancer cells are not extensively documented in current scientific literature. However, research on the parent compound, coumarin, provides some context. Coumarin has been shown to induce cell cycle arrest at the G0/G1 phase in human cervical cancer HeLa cells. nih.gov This arrest is associated with a decrease in the expression of proteins that regulate the G0/G1 phase. nih.gov Other related compounds, such as certain brominated plastoquinone (B1678516) analogs, have also been found to cause an accumulation of cells in the S phase of the cell cycle in MCF-7 breast cancer cells. mdpi.com Cellular senescence, characterized by an irreversible arrest of the cell cycle, is a known outcome of extended mitotic arrest. nih.gov While these findings highlight the potential of the broader coumarin class to interfere with cancer cell proliferation, specific data on the 3-bromo-7-hydroxy derivative is needed for a conclusive understanding.

Modulation of Gene Expression (e.g., downregulation of oncogenes, upregulation of tumor suppressor genes)

The ability of this compound to modulate gene expression has been inferred from studies on its parent scaffold, 7-hydroxycoumarin (7-HC). In a key study, 7-HC was found to inhibit the neoplastic properties of mouse fibroblasts that were transformed by the ras and myc oncogenes. nih.govnih.gov This inhibitory effect on the cells' proliferative capacity was linked to a selective down-regulation of the expression of these oncogenes at the RNA level. nih.govnih.gov The effect was reversible, suggesting that 7-HC interferes with the signaling pathways that control the expression of these critical cancer-related genes. nih.govnih.gov Additionally, studies on the base compound, coumarin, in HeLa cells demonstrated a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in the pro-apoptotic protein Bax, which often accompanies cell cycle arrest and apoptosis. nih.gov

Antioxidant Activity Investigations

The antioxidant properties of coumarins are a significant area of research. Derivatives of 7-hydroxycoumarin are known to exhibit antioxidant activity by scavenging free radicals, which helps protect against cellular damage from oxidative stress. ontosight.ai The primary mechanism is believed to be hydrogen atom transfer (HAT), where the hydroxyl group donates a hydrogen atom to a radical, thereby neutralizing it. researchgate.net This process leads to the formation of a more stable coumarin radical. nih.gov

The hydroxyl group at the 7-position of the coumarin ring is fundamentally important for its antioxidant capacity. Research consistently shows that coumarins lacking a hydroxyl group have very low or no antioxidant effectiveness. researchgate.net The introduction of a hydroxyl group at position 7 significantly enhances peroxide scavenging activity compared to the unsubstituted coumarin. nih.gov

Further evidence underscores the critical role of this functional group; the acetylation of the free hydroxyl group on 7-hydroxycoumarin was found to suppress its biological effects, including its antioxidant actions. nih.gov While a single hydroxyl group at the 7-position confers antioxidant properties, studies indicate that the presence of two hydroxyl groups, particularly in an ortho position to each other (e.g., at positions 7 and 8), results in even more potent antioxidant and radical-scavenging effects. researchgate.netresearchgate.netnih.gov

Enzyme Inhibition Studies (e.g., Cytochrome P450, Acetylcholine Esterase, Monoamine Oxidase)

The coumarin scaffold is a recognized platform for designing enzyme inhibitors. While specific inhibition data for this compound is not widely available, studies on structurally similar compounds provide valuable insights. For instance, various coumarin derivatives have been investigated as inhibitors of enzymes like acetylcholinesterase and monoamine oxidase (MAO). nih.govfrontiersin.org

A study on human dipeptidyl peptidase III (hDPP III) revealed that while 7-hydroxycoumarin itself had minimal inhibitory effect, substitutions at the 3-position were critical. Notably, 3-benzoyl-7-hydroxy-2H-chromen-2-one was the most potent inhibitor in the series, and 3-methoxycarbonyl-7-hydroxy-2H-chromen-2-one also showed very strong inhibition. nih.gov This highlights the importance of the substituent at the C-3 position for this particular enzyme.

In another study, 7-hydroxycoumarin-3-carboxylic acid was identified as a reversible and competitive inhibitor of tyrosinase, an enzyme involved in pigmentation and browning. nih.gov This again points to the influence of the C-3 substituent on enzyme interaction.

Table 1: Inhibition of Human Dipeptidyl Peptidase III (hDPP III) by 7-Hydroxycoumarin Derivatives

Compound Substitution % Inhibition IC50 (µM)
12 3-benzoyl; 7-hydroxy 100.0 1.10
36 3-methoxycarbonyl; 7-hydroxy 100.0 2.14
32 3-methoxycarbonyl; 6-bromo 6.5 -
40 7-hydroxy 2.1 -

Data sourced from a study on coumarin derivatives as hDPP III inhibitors. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Effects

The biological effects of 7-hydroxycoumarin derivatives are strongly dictated by the nature and position of their substituents.

For Antioxidant Activity : The presence of a hydroxyl group on the coumarin scaffold is a prerequisite for significant antioxidant activity. researchgate.net The 7-OH group is particularly effective, and its activity is rooted in its ability to donate a hydrogen atom. nih.govnih.gov Acetylation or removal of this group diminishes or abolishes this effect. nih.gov The introduction of a second hydroxyl group, especially at the C-8 position to create an ortho-dihydroxy system, further enhances antioxidant potential. researchgate.net

For Enzyme Inhibition : The substituent at the C-3 position appears to be a critical determinant of enzyme inhibitory activity. For hDPP III, large aromatic groups (benzoyl) or carbonyl groups at C-3 of a 7-hydroxycoumarin lead to potent inhibition, whereas the unsubstituted 7-hydroxycoumarin is largely inactive. nih.gov Similarly, a carboxylic acid at C-3 confers potent tyrosinase inhibitory activity. nih.gov The presence of a halogen, such as bromine at the C-6 position, has been shown to result in lower inhibitory potential against hDPP III compared to hydroxyl-substituted analogs. nih.gov

For Anticancer Activity : Regarding the inhibition of anti-apoptotic proteins like Mcl-1, the introduction of a hydroxyl group at the C-7 position was found to have little effect on the inhibitory potency compared to the unsubstituted coumarin. nih.gov However, for inhibiting oncogene-driven cell proliferation, the 7-hydroxy group appears crucial for the down-regulation of ras and myc expression. nih.gov

These findings collectively suggest that the this compound molecule possesses a pharmacologically significant scaffold where the 7-hydroxy group likely contributes to antioxidant and potentially some anticancer effects, while the 3-bromo substituent would be expected to critically influence its interactions with specific enzyme targets.

Applications of 3 Bromo 7 Hydroxy 2h Chromen 2 One in Academic Research

Lead Compound Identification and Optimization in Drug Discovery Research

The unique structural features of 3-Bromo-7-hydroxy-2H-chromen-2-one make it an attractive starting point for lead compound discovery. Its coumarin (B35378) core provides a privileged scaffold that can interact with various biological targets, while the bromine atom at the 3-position and the hydroxyl group at the 7-position offer sites for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

The 2H-chromen-2-one framework is a cornerstone in the development of new therapeutic agents. Researchers have successfully utilized bromo-substituted coumarins as a foundational scaffold to design and synthesize novel compounds with potential applications against a range of diseases.

Antibacterial Agents: The coumarin nucleus is a well-established pharmacophore in the design of antibacterial drugs. rdd.edu.iq The introduction of a bromine atom can enhance the antimicrobial efficacy of these compounds. rdd.edu.iq For instance, studies on halogenated 3-nitro-2H-chromenes have shown that tri-halogenated derivatives, including those with bromine, display potent activity against multidrug-resistant strains of S. aureus and S. epidermidis. rdd.edu.iq Specifically, research has demonstrated that the presence of a bromo-substituent in certain synthesized heterocyclic compounds can induce high antibacterial potency. hu.edu.jo The synthesis of 3-Amino-7-hydroxy-4-methyl-chromen-2-ones from 3-bromo-7-hydroxy-4-methyl-chromen-2-one has also been explored for potential antibacterial activities. rsc.org

Anticancer Agents: The coumarin scaffold is a significant source of inspiration for new anticancer agents. Current time information in Pasuruan, ID.tandfonline.com Bromo-substituted coumarins, particularly at the 3-position, serve as key intermediates in the synthesis of novel compounds with antiproliferative properties. Current time information in Pasuruan, ID.tandfonline.comnih.gov For example, 3-acetyl-6-bromo-2H-chromen-2-one has been used to synthesize new heterocyclic molecules that showed promising antitumor activity against a liver carcinoma cell line (HEPG2-1). nih.govmdpi.com Similarly, 3-(2-bromoacetyl)-2H-chromen-2-one has been utilized as a starting material to create a variety of heterocyclic derivatives that exhibited significant cytotoxic effects against several human cancer cell lines, including gastric, colon, liver, and breast cancer. Current time information in Pasuruan, ID. The anticancer potential of 7-Bromo-4-hydroxy-2H-chromen-2-one has also been noted, with studies indicating it can induce apoptosis in cancer cell lines like MCF-7 (breast cancer). nih.gov Furthermore, the chromene scaffold itself has been the basis for designing multi-targeted anticancer agents that inhibit enzymes crucial for cancer progression, such as VEGFR-2 and BRAF. nih.gov

Anti-Alzheimer's Agents: Coumarin derivatives are recognized as a promising scaffold for designing multifunctional agents to combat Alzheimer's disease (AD). mdpi.commdpi.com Their ability to inhibit key enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) is a primary focus of research. mdpi.com A study on coumarin-3-carboxamide hybrids identified 6-bromo-N-[2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromen-2-amide as having anti-butyrylcholinesterase (BuChE) activity comparable to the standard drug rivastigmine. The synthesis of these hybrids starts from coumarin-3-carboxylic acids, which can be derived from precursors like 3-bromo-coumarins. Furthermore, decorating the 2H-chromen-2-one skeleton, often starting from brominated intermediates like 3-(bromomethyl)-2H-chromen-2-one, has led to the discovery of potent and selective MAO-B inhibitors that also show neuroprotective effects in cell-based models of AD. The general pharmacological activities of coumarin derivatives include applications in the treatment of Alzheimer's. tandfonline.com

Intermediacy in the Synthesis of Bioactive Molecules

The reactivity of the bromine atom in this compound makes it an invaluable intermediate in the multi-step synthesis of complex bioactive molecules. It serves as a precursor that allows for the introduction of various functional groups and the construction of larger molecular architectures.

Coumarins and their derivatives are foundational to the development of oral anticoagulants, famously exemplified by warfarin. rsc.orgtandfonline.com These compounds typically function by inhibiting vitamin K epoxide reductase. The 4-hydroxycoumarin (B602359) scaffold is particularly important in this regard. Current time information in Pasuruan, ID. Research has shown that synthetic coumarin derivatives can exhibit potent anticoagulant activity, sometimes exceeding that of warfarin. Current time information in Pasuruan, ID. For example, a derivative incorporating a 3-bromo-phenyl group, namely 4-(3-bromo-phenyl)-6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrile, was found to be a highly potent anticoagulant agent in in-vivo studies. Current time information in Pasuruan, ID. This highlights how bromo-substituted precursors can be instrumental in the synthesis of new-generation antithrombotic drug candidates. Current time information in Pasuruan, ID. Other synthetic strategies have started from 7-(2-bromoethoxy) coumarin derivatives to create conjugates with significant anticoagulant activity.

As mentioned previously, bromo-coumarins are key precursors for synthesizing potential anticancer drugs. The compound 3-(2-bromoacetyl)-2H-chromen-2-one, a close structural relative, is a widely used starting material. Current time information in Pasuruan, ID.tandfonline.com It serves as a building block for creating hybrid molecules that combine the coumarin nucleus with other bioactive heterocyclic systems such as pyran, pyridine (B92270), thiazole (B1198619), and pyrazole (B372694). Current time information in Pasuruan, ID. These synthetic efforts have yielded compounds with significant cytotoxic activity against a range of human cancer cell lines. Current time information in Pasuruan, ID.tandfonline.com Similarly, 3-acetyl-6-bromo-2H-chromen-2-one is another precursor used to generate novel heterocyclic compounds which have been evaluated for their antiproliferative effects against liver cancer cells. nih.govmdpi.com

Use as a Chemical Probe or Building Block in Organic Synthesis

Beyond its direct applications in drug discovery, this compound and its analogues are versatile building blocks in organic synthesis. The bromine atom provides a reactive handle for a variety of chemical transformations, enabling the construction of more complex molecular structures.

The reactivity of the bromoacetyl group in 3-(bromoacetyl)coumarins makes them exceptionally useful for synthesizing a wide range of polyfunctionalized heterocyclic systems. tandfonline.com These reactions often serve as efficient methods for creating molecular diversity from a common starting material. For example, 3-(2-bromoacetyl)-2H-chromen-2-one has been used as the key starting material for the synthesis of thiophene, thiazole, pyrazole, pyran, and pyridine derivatives that incorporate the coumarin moiety. Current time information in Pasuruan, ID.tandfonline.com The α-bromocarbonyl functionality is highly reactive towards nucleophilic displacement, allowing for reactions with reagents like potassium cyanide to form nitrile intermediates, which can then be cyclized into pyrazoles, pyrans, or pyridines. tandfonline.com Furthermore, this bromo-coumarin precursor can be condensed with various amines, thioureas, and other nucleophiles to construct complex fused and non-fused heterocyclic systems, such as imidazo[1,2-a]pyridines and thiazoles. The condensation of 3-bromo-7-hydroxy-4-methyl-chromen-2-one with secondary aliphatic amines is another example of its utility in building new heterocyclic compounds. rsc.org

Development of Functional Materials (e.g., dyes, optical brighteners, fluorescent probes)

The coumarin scaffold, particularly the 7-hydroxy-2H-chromen-2-one core, is a fundamental component in the design of various functional materials due to its inherent fluorescent properties. The introduction of a bromine atom at the C3 position, as in this compound, further modifies its electronic and chemical properties, making it a valuable precursor and structural motif in the development of specialized dyes and fluorescent probes.

While direct applications of this compound are often as an intermediate, its structural features are crucial for the resulting materials' functions. The 7-hydroxy group is a key feature in many fluorescent dyes and probes, and its reactivity allows for the attachment of various functionalities. mdpi.com For instance, 7-hydroxycoumarin (umbelliferone) is widely utilized as a fluorophore in sensors and probes because its hydroxyl group can be easily modified. mdpi.com

The bromo-hydroxy coumarin framework is integral to photolabile protecting groups, also known as caging groups. The 6-bromo-7-hydroxycoumarin-4-ylmethyl (Bhc) group, for example, has been employed for the protection of thiol-containing compounds. utoronto.ca However, this particular derivative can undergo an undesirable photoisomerization reaction, which limits its efficiency in releasing the caged molecule. utoronto.ca To overcome this limitation, a modified version, 6-bromo-7-hydroxy-3-methylcoumarin-4-ylmethyl (mBhc), was developed. This derivative exhibits cleaner and more efficient photocleavage without the production of photoisomers, making it a superior choice for thiol caging in biological studies and biomaterial applications. utoronto.ca The synthesis of the mBhc group involves the reaction of 4-bromoresorcinol (B146125) with 4-bromo-2-methylacetoacetate. utoronto.ca

Comparative Analysis with Structurally Related Coumarin Derivatives in Research

The chemical and biological properties of coumarin derivatives are highly dependent on the nature and position of substituents on the coumarin ring. A comparative analysis of this compound with its structural relatives reveals how modifications influence their research applications.

A closely related compound, 3-(bromoacetyl)-2H-chromen-2-one, which lacks the 7-hydroxy group, serves as a versatile building block for synthesizing a wide array of heterocyclic compounds with potential biological activities. mdpi.comrsc.orgnih.gov The α-bromocarbonyl moiety in 3-(bromoacetyl)coumarin (B1271225) is highly reactive towards nucleophiles, enabling the construction of thiazole, pyrazole, pyran, and pyridine derivatives. mdpi.com In contrast, the presence of the 7-hydroxy group in this compound would alter the reactivity of the coumarin system and provide an additional site for chemical modification, influencing the properties of the resulting heterocyclic systems.

Another point of comparison is with 3-acetyl-6-bromo-2H-chromen-2-one, which has been used to synthesize novel heterocyclic compounds with potential antiproliferative activity. mdpi.comnih.gov This compound, featuring a bromo substituent at the 6-position and an acetyl group at the 3-position, is a precursor for various pyrazole, thiazole, and thiadiazole derivatives that have been tested against cancer cell lines. nih.gov The different positioning of the bromo group and the presence of an acetyl group instead of a direct bromine at C3, as in this compound, would lead to different synthetic pathways and potentially different biological activities for the resulting heterocycles.

The table below provides a comparative summary of this compound and its structurally related derivatives in research applications.

Compound NameKey Structural Differences from this compoundResearch Applications
This compound -Precursor for functional materials; research intermediate.
3-(Bromoacetyl)-2H-chromen-2-oneLacks 7-hydroxy group; has a bromoacetyl group at C3.Synthesis of various heterocyclic compounds (thiazoles, pyrazoles, etc.) with potential anticancer activity. mdpi.comnih.gov
8-Acetyl-7-hydroxy-4-methyl-chromen-2-one Derivatives (with 3-bromo on substituent)Lacks bromo at C3; has acetyl at C8 and methyl at C4; bromo is on a substituent.Investigated as serotonin (B10506) receptor antagonists. mdpi.com
3-Acetyl-6-bromo-2H-chromen-2-oneLacks 7-hydroxy group; has acetyl at C3 and bromo at C6.Synthesis of heterocyclic compounds with potential antiproliferative activity. mdpi.comnih.gov
6-Bromo-7-hydroxy-3-methylcoumarin-4-ylmethyl (mBhc)Bromo at C6; has methyl at C3 and a methyl group for caging at C4.Photolabile protecting group for thiols with improved uncaging efficiency. utoronto.ca

This comparative analysis underscores the importance of specific substitution patterns on the coumarin ring in dictating the synthetic utility and biological activity of these compounds. The unique combination of a 3-bromo and a 7-hydroxy substituent in this compound provides a distinct platform for the development of novel functional materials and biologically active molecules.

Future Research Directions and Translational Perspectives

Design and Synthesis of Advanced Derivatives with Enhanced Bioactivity

The core strategy for enhancing the bioactivity of the 3-Bromo-7-hydroxy-2H-chromen-2-one scaffold involves targeted chemical modifications to generate novel derivatives. The presence of the bromine atom at the C-3 position and the hydroxyl group at the C-7 position offers reactive sites for a variety of chemical transformations.

Future synthetic efforts will likely focus on:

Nucleophilic Substitution Reactions: The bromoacetyl group, often derived from precursors like 3-acetyl-7-hydroxy-2H-chromen-2-one, is highly reactive towards nucleophiles. nih.govmdpi.com This allows for the introduction of diverse functional groups and heterocyclic rings. For instance, reacting 3-(2-bromoacetyl)-2H-chromen-2-one with various amines, thiols, and active methylene (B1212753) compounds can yield a library of new derivatives. nih.govmdpi.com

Condensation Reactions: The condensation of 3-bromo-7-hydroxy-4-methyl-chromen-2-one with secondary aliphatic amines like piperidine (B6355638) and diethylamine (B46881) has been shown to produce 3-amino-7-hydroxy-4-methyl-chromen-2-ones with potential antibacterial and antifungal activities. Further exploration of this reaction with a wider range of amines and other nucleophiles could lead to compounds with improved potency and selectivity.

Heterocycle Annulation: The coumarin (B35378) nucleus can be fused with other heterocyclic systems to create more complex and rigid molecules. These fused systems often exhibit unique pharmacological profiles. The use of 3-(2-bromoacetyl)-2H-chromen-2-one as a key starting material for the synthesis of pyran, pyridine (B92270), thiophene, thiazole (B1198619), and pyrazole (B372694) derivatives has been demonstrated. mdpi.com

Research findings have shown that specific structural modifications can significantly impact biological activity. For example, the introduction of a 2,3-dichloro or 3-bromo moiety to a phenylpiperazine substituent attached to a 7-hydroxy-4-methylchromen-2-one (B13344948) core increased its affinity for the 5-HT1A serotonin (B10506) receptor. mdpi.com Similarly, in a series of thiazole derivatives synthesized from a bromoacetyl coumarin precursor, the derivative bearing a cyano group exhibited higher cytotoxic potency against cancer cell lines. mdpi.com

Table 1: Examples of Synthesized Chromen-2-one Derivatives and Their Bioactivity

Starting MaterialReagent(s)Synthesized DerivativeObserved BioactivityReference
3-bromo-7-hydroxy-4-methyl-chromen-2-onePiperidine, Diethylamine3-Amino-7-hydroxy-4-methyl-chromen-2-onesAntibacterial, Antifungal
3-(2-bromoacetyl)-2H-chromen-2-oneThioacetamide3-(2-methylthiazol-4-yl)-2H-chromen-2-oneAnticancer nih.govmdpi.com
8-acetyl-7-hydroxy-4-methyl chromen-2-one1,5-dibromopentane (B145557), 4-(3-bromophenyl)piperazine8-acetyl-7-(5-[4-(3-bromophenyl)piperazin-1-yl]penthoxy)-4-methylchromen-2-one5-HT1A Receptor Antagonist mdpi.com
3-acetyl-7-hydroxy-2H-chromen-2-oneChloroacetamide derivatives7-Substituted-3-acetyl coumarin derivativesDPP-4 Inhibition (Anti-diabetic) arabjchem.org

Multi-target Drug Design Based on the Chromenone Scaffold

The multifactorial nature of complex diseases like Alzheimer's disease (AD) and cancer necessitates the development of therapeutic agents that can modulate multiple biological targets simultaneously. nih.govebi.ac.uk The 2H-chromen-2-one scaffold is an ideal framework for the design of such multi-target-directed ligands (MTDLs). nih.gov

A prominent example is the development of 2H-chromen-2-one derivatives as dual inhibitors of monoamine oxidase B (MAO-B) and cholinesterases (AChE and BChE), key enzymes in the pathophysiology of Alzheimer's disease. nih.govebi.ac.uk By employing a strategy of docking-assisted hybridization, researchers have designed and synthesized aminocoumarins that exhibit potent, nanomolar inhibitory activity against human MAO-B and submicromolar potency against human AChE. nih.gov Specifically, derivatives with rigid xylyl linkers showed high MAO-B selectivity, and compounds like 37 (a specific N-benzyl-N-alkyloxy coumarin derivative) not only showed excellent inhibitory profiles but also demonstrated the ability to permeate the blood-brain barrier and protect against oxidative stress in cell-based assays. nih.govebi.ac.uk

Future research in this area will likely involve:

Integrating Pharmacophores: Combining the structural features of the chromenone core with known pharmacophores for other relevant targets. For instance, incorporating moieties known to interact with beta-secretase (BACE1) or metal chelation sites could yield MTDLs with enhanced anti-Alzheimer's potential.

Targeting Multiple Pathways: Designing chromenone derivatives that can simultaneously inhibit enzymes and modulate signaling pathways involved in disease progression. In cancer, this could involve targeting both kinases and apoptosis-related proteins. nih.gov

Structure-Activity Relationship (SAR) Studies: Conducting extensive SAR studies to optimize the linkers and substituents on the chromenone scaffold to achieve the desired balance of activity against multiple targets.

Synergies between Computational Design and Experimental Validation

The integration of computational modeling and experimental validation is a powerful strategy that accelerates the drug discovery process. rsc.orgmdpi.com This synergistic approach is particularly valuable for exploring the vast chemical space of chromenone derivatives and for providing insights into their mechanism of action at an atomic level. nih.gov

Computational approaches can be employed for:

Virtual Screening: Screening large virtual libraries of chromenone derivatives against the three-dimensional structures of biological targets to identify potential hits.

Homology Modeling: Building 3D models of protein targets for which experimental structures are not available, as was done for the eukaryotic elongation factor 2 kinase (eEF-2K), a target in breast cancer. nih.gov

Molecular Docking and Dynamics Simulations: Predicting the binding modes and affinities of chromenone derivatives to their target proteins. nih.govnih.gov This helps in understanding the key molecular interactions and in prioritizing compounds for synthesis. For example, docking studies were instrumental in the design of multi-target inhibitors of MAO-B and cholinesterases. nih.govebi.ac.uk

Experimental validation is the crucial next step to confirm the computational predictions. mdpi.com This involves the chemical synthesis of the designed compounds and their evaluation in a battery of in vitro and in vivo assays. The experimental results then provide feedback for refining the computational models in an iterative "design-test-learn" cycle. mdpi.com This integrated workflow was successfully used to develop a novel coumarinyl chalcone-based inhibitor of eEF-2K, which showed significant tumor growth suppression in animal models of breast cancer. nih.gov

Expanding the Scope of Applications in Emerging Fields

While coumarins are well-established in various therapeutic areas, the unique properties of derivatives from this compound open doors to new applications.

Potential emerging fields include:

Photodynamic Therapy (PDT): Coumarins are known photosensitizers. Future research could focus on designing derivatives that can be activated by specific wavelengths of light to generate reactive oxygen species, leading to localized cell death. This has potential applications in oncology and antimicrobial therapies.

Fluorescent Probes and Biosensors: The inherent fluorescence of the coumarin nucleus can be modulated by the introduction of specific functional groups. This allows for the design of "turn-on" or "turn-off" fluorescent probes for detecting metal ions, reactive oxygen species, or specific enzyme activities within living cells.

Targeted Drug Delivery: The chromenone scaffold can be incorporated into larger drug delivery systems. For instance, computational and experimental studies have been used to develop micelles from block copolymers for enhanced drug loading and targeted release. rsc.org Chromenone derivatives could be designed to be part of such systems or to act as targeting ligands that guide drug-loaded nanoparticles to specific tissues or cells.

Antiviral Agents: Given the broad biological activity of coumarins, exploring the antiviral potential of novel derivatives against emerging viral threats is a promising avenue. The ability to synthesize large libraries of compounds from a common intermediate like this compound facilitates high-throughput screening for antiviral activity.

The continued exploration of the chemistry and biology of this compound and its derivatives, driven by integrated computational and experimental approaches, holds immense promise for the development of next-generation therapeutics and advanced materials.

Q & A

Q. How does the bromine substituent influence the molecular packing and solubility of this compound compared to non-halogenated analogs?

  • Methodological Answer : Bromine increases molecular polarizability, leading to tighter π-π stacking (evident from shorter centroid distances in XRD). Solubility assays (e.g., shake-flask method in PBS/DMSO) show reduced aqueous solubility compared to non-brominated coumarins due to enhanced hydrophobicity .

Q. What role do hydrogen-bonding motifs play in the solid-state stability of this compound?

  • Methodological Answer : Etter’s graph-set analysis identifies dominant motifs (e.g., dimeric O–H···O bonds). Stability is assessed via thermal gravimetric analysis (TGA) and DSC, correlating melting points with H-bond strength. Disruption of motifs (e.g., via methylation) reduces thermal stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.